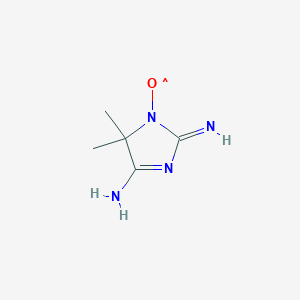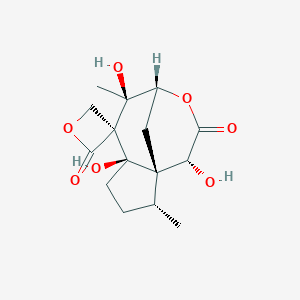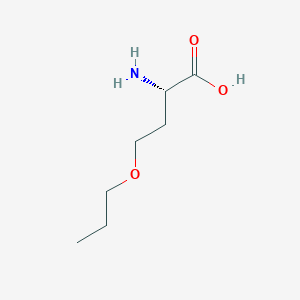
Porphyrexide
Overview
Description
Scientific Research Applications
Molecular and Structural Properties of Porphyrexides
Molecular Structures and Characteristics Porphyrexides have been characterized to elucidate their molecular and crystal structures. Specifically, 4-amino-2-imino and (Z)-2-amino-4-bromoimino-5,5-dimethyl-4,5-dihydro-1H-imidazole 1-oxyls, alongside their diamagnetic precursors, have been detailed. Notably, one compound was observed to be kinetically unstable due to its tendency to oxidize with atmospheric oxygen, leading to a specific diazene dioxide compound (Tretyakov et al., 2006).
Applications in Biomedicine and Diagnostic Imaging
Biomedical Applications Porphyrexides, as a part of the broader group of porphyrins and metalloporphyrins, are gaining importance in biomedical science. Their distinct photochemical, photophysical, and photoredox properties, which can be tuned through structural modifications, make them appealing for various applications. These applications include usage as contrast agents for magnetic resonance imaging (MRI), photodynamic therapy (PDT) for cancer treatment, bio-imaging, and other biomedical purposes (Imran et al., 2018).
Catalysis and Polymerization Processes
Catalysis and Polymer Synthesis Porphyrexides, as part of the metalloporphyrin class, are recognized for their catalytic properties and application in sustainable polymerization processes. Their ability to undergo various synthetic modifications allows them to be used in different research fields, such as activation of molecular oxygen or catalysis of photosynthetic processes. This versatility has led to their use as optical probes for biologically relevant molecules and as catalysts for the creation of sustainable polymers (Strianese et al., 2021).
Sensing and Diagnostic Applications
Chemical Sensing Porphyrexides, as part of porphyrin-related macrocycles, have been extensively used in chemical sensors. They mimic their biological functions, such as reversible binding and catalytic activation, in these devices. Their broad range of properties allows them to be applied to various transducers, enabling the creation of multifunctional chemical sensors and sensor arrays for complex chemical matrix analysis. The ability to fine-tune their properties through synthetic modifications further expands their potential applications (Paolesse et al., 2017).
properties
InChI |
InChI=1S/C5H9N4O/c1-5(2)3(6)8-4(7)9(5)10/h1-2H3,(H3,6,7,8) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTSSZOXUOZDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=N)N1[O])N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166064 | |
| Record name | Porphyrexide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Porphyrexide | |
CAS RN |
15622-62-5 | |
| Record name | Porphyrexide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Porphyrexide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)






